molecular formula C9H7ClO B106304 1-(2-Chloro-phenyl)-prop-2-YN-1-OL CAS No. 19115-29-8

1-(2-Chloro-phenyl)-prop-2-YN-1-OL

Cat. No. B106304
CAS RN: 19115-29-8
M. Wt: 166.6 g/mol
InChI Key: MUENINFVGCDNTE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of ketamine, a related compound, has been achieved using a hydroxy ketone intermediate . The process involves several steps, starting with the reaction of cyclohexanone with 2-chlorophenyl magnesium bromide reagent, followed by dehydration, oxidation, imination, and finally rearrangement .

properties

IUPAC Name

1-(2-chlorophenyl)prop-2-yn-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClO/c1-2-9(11)7-5-3-4-6-8(7)10/h1,3-6,9,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUENINFVGCDNTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC(C1=CC=CC=C1Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70446350
Record name 1-(2-CHLORO-PHENYL)-PROP-2-YN-1-OL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70446350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Chloro-phenyl)-prop-2-YN-1-OL

CAS RN

19115-29-8
Record name 1-(2-CHLORO-PHENYL)-PROP-2-YN-1-OL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70446350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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